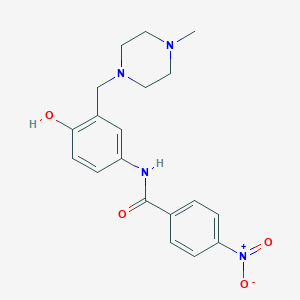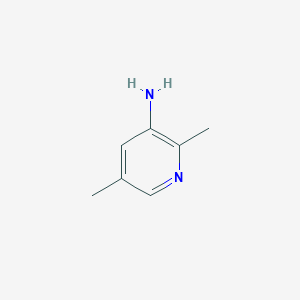
2,5-Dimethylpyridin-3-amine
説明
2,5-Dimethylpyridin-3-amine is a chemical compound with the CAS Number: 89943-02-2 . It has a molecular weight of 122.17 and its IUPAC name is 2,5-dimethyl-3-pyridinamine . It is typically stored in a dark place, under an inert atmosphere, at room temperature . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of amines like 2,5-Dimethylpyridin-3-amine can be achieved through several methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed .Molecular Structure Analysis
The InChI code for 2,5-Dimethylpyridin-3-amine is 1S/C7H10N2/c1-5-3-7(8)6(2)9-4-5/h3-4H,8H2,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
2,5-Dimethylpyridin-3-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “2,5-Dimethylpyridin-3-amine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These novel pyridine derivatives have potential applications in various fields, including medicinal chemistry .
- Methods of Application or Experimental Procedures: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is used to synthesize these novel pyridine derivatives . This reaction is catalyzed by palladium .
- Results or Outcomes: The Suzuki cross-coupling reaction resulted in the synthesis of a series of novel pyridine derivatives in moderate to good yield . These compounds were further analyzed using Density Functional Theory (DFT) studies, which suggested that they could be potential candidates as chiral dopants for liquid crystals .
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: “2,5-Dimethylpyridin-3-amine” is used in the design and synthesis of pyrimidinamine derivatives containing a pyridin-2-yloxy moiety . These derivatives have shown promising fungicidal activity .
- Methods of Application or Experimental Procedures: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template . The new compounds were obtained by substituting the pyridine group for phenyl in pyrimidifen according to the principle of bioisosterism .
- Results or Outcomes: The new compound molecules showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus the commercial fungicide tebuconazole (1.65 mg/L) .
Application in Chemical Reactions
- Specific Scientific Field: Chemical Reactions
- Summary of the Application: “2,5-Dimethylpyridin-3-amine” is used in the synthesis of ionic liquids . These ionic liquids can serve as a substitute for tetra butyl ammonium fluoride (TBAF), a well-known catalyst and ionic liquid that has been used to promote different chemical reactions .
- Methods of Application or Experimental Procedures: The resulting DMAP-IL (dimethylamino pyridinium with fluoride counter anion) could effectively serve as a substitute for TBAF . The DMAP-based ionic liquids with fluoride counter anions were then investigated for their efficiency as catalysts for synthesis of tetrahydro-1H-carbazole (indoles)/methyl tetrahydro-1H-carbazole (indolenines) and 1H-tetrazole compounds .
- Results or Outcomes: The DMAP-based ionic liquids showed promising results as catalysts for the synthesis of these compounds .
Application in Reactions of Amines
- Specific Scientific Field: Reactions of Amines
- Summary of the Application: “2,5-Dimethylpyridin-3-amine” is used in the reactions of amines . It can react with acid chlorides to form amides . It can also be converted to an alkene via a Hofmann elimination .
- Methods of Application or Experimental Procedures: The reaction between an amine and an acid chloride is typically run with a base, such as NaOH . The overall conversion of an amine to an alkene via a Hofmann elimination involves heating a quaternary ammonium salt with moist silver oxide .
- Results or Outcomes: The reaction between an amine and an acid chloride results in the formation of an amide . The Hofmann elimination of a quaternary ammonium salt results in the formation of an alkene .
Application in Synthesis of Ionic Liquids
- Specific Scientific Field: Synthesis of Ionic Liquids
- Summary of the Application: “2,5-Dimethylpyridin-3-amine” is used in the synthesis of ionic liquids . These ionic liquids can serve as a substitute for tetra butyl ammonium fluoride (TBAF), a well-known catalyst and ionic liquid that has been used to promote different chemical reactions .
- Methods of Application or Experimental Procedures: The resulting DMAP-IL (dimethylamino pyridinium with fluoride counter anion) could effectively serve as a substitute for TBAF . The DMAP-based ionic liquids with fluoride counter anions were then investigated for their efficiency as catalysts for synthesis of tetrahydro-1H-carbazole (indoles)/methyl tetrahydro-1H-carbazole (indolenines) and 1H-tetrazole compounds .
- Results or Outcomes: The DMAP-based ionic liquids showed promising results as catalysts for the synthesis of these compounds .
Safety And Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves and eye protection, and in case of contact with eyes, rinsing cautiously with water for several minutes .
特性
IUPAC Name |
2,5-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-7(8)6(2)9-4-5/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLYLAOKFUUBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604047 | |
| Record name | 2,5-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpyridin-3-amine | |
CAS RN |
89943-02-2 | |
| Record name | 2,5-Dimethyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









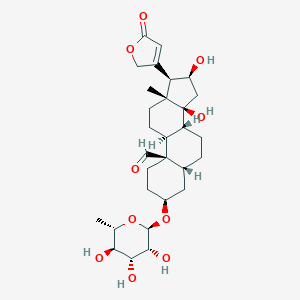

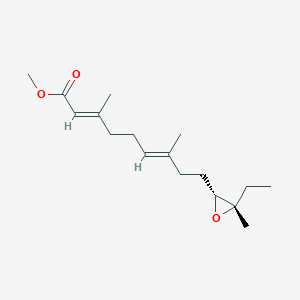
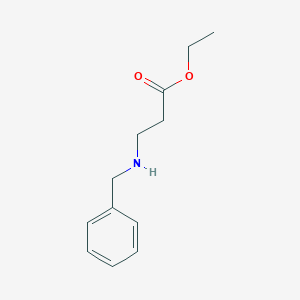
![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)

